molecular formula C15H25N5 B11742598 {[5-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}[(1-propyl-1H-pyrazol-5-yl)methyl]amine

{[5-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}[(1-propyl-1H-pyrazol-5-yl)methyl]amine

Cat. No.: B11742598
M. Wt: 275.39 g/mol
InChI Key: BQZFYDSYPRPNSR-UHFFFAOYSA-N
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Description

{[5-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}[(1-propyl-1H-pyrazol-5-yl)methyl]amine is a complex organic compound belonging to the class of pyrazole derivatives. This compound is characterized by the presence of two pyrazole rings, each substituted with different alkyl groups. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[5-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}[(1-propyl-1H-pyrazol-5-yl)methyl]amine typically involves multi-step organic reactions. One common method includes the alkylation of pyrazole derivatives with appropriate alkyl halides under basic conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.

  • Step 1: Synthesis of 5-methyl-1-(propan-2-yl)-1H-pyrazole

    • React 5-methyl-1H-pyrazole with isopropyl bromide in the presence of a strong base like sodium hydride.
    • The reaction is carried out in an aprotic solvent such as dimethylformamide at elevated temperatures.
  • Step 2: Synthesis of 1-propyl-1H-pyrazole

    • React 1H-pyrazole with propyl bromide under similar conditions as above.
  • Step 3: Coupling Reaction

    • The final step involves coupling the two pyrazole derivatives using a suitable linker, such as formaldehyde, in the presence of a catalyst like palladium on carbon.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl and isopropyl groups, leading to the formation of corresponding alcohols or ketones.

    Reduction: Reduction reactions can target the pyrazole rings, potentially leading to the formation of dihydropyrazole derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the methyl and propyl positions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon, platinum oxide.

Major Products

    Oxidation: Formation of alcohols or ketones.

    Reduction: Formation of dihydropyrazole derivatives.

    Substitution: Formation of various substituted pyrazole derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound can act as a ligand in transition metal catalysis, facilitating various organic transformations.

    Material Science: It can be used in the synthesis of novel polymers and materials with unique properties.

Biology

    Enzyme Inhibition: The compound has potential as an enzyme inhibitor, particularly for enzymes involved in metabolic pathways.

    Drug Development: It can serve as a lead compound for the development of new pharmaceuticals.

Medicine

    Antimicrobial Activity: Preliminary studies suggest that the compound may possess antimicrobial properties, making it a candidate for further investigation.

Industry

    Agriculture: The compound can be used in the development of new agrochemicals.

    Cosmetics: It may find applications in the formulation of cosmetic products due to its unique chemical properties.

Mechanism of Action

The mechanism of action of {[5-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}[(1-propyl-1H-pyrazol-5-yl)methyl]amine involves its interaction with specific molecular targets. The compound can bind to enzyme active sites, inhibiting their activity. This inhibition can occur through competitive or non-competitive mechanisms, depending on the enzyme and the specific binding interactions.

Comparison with Similar Compounds

Similar Compounds

  • 1-(propan-2-yl)-1H-pyrazole
  • 5-methyl-1H-pyrazole
  • 1-propyl-1H-pyrazole

Uniqueness

The unique combination of two differently substituted pyrazole rings in {[5-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}[(1-propyl-1H-pyrazol-5-yl)methyl]amine sets it apart from other similar compounds. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C15H25N5

Molecular Weight

275.39 g/mol

IUPAC Name

N-[(5-methyl-1-propan-2-ylpyrazol-4-yl)methyl]-1-(2-propylpyrazol-3-yl)methanamine

InChI

InChI=1S/C15H25N5/c1-5-8-19-15(6-7-17-19)11-16-9-14-10-18-20(12(2)3)13(14)4/h6-7,10,12,16H,5,8-9,11H2,1-4H3

InChI Key

BQZFYDSYPRPNSR-UHFFFAOYSA-N

Canonical SMILES

CCCN1C(=CC=N1)CNCC2=C(N(N=C2)C(C)C)C

Origin of Product

United States

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